molecular formula C16H12N2OS B2699305 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole CAS No. 7025-35-6

7-methoxy-2-phenylimidazo[2,1-b]benzothiazole

Cat. No.: B2699305
CAS No.: 7025-35-6
M. Wt: 280.35
InChI Key: MFSOQUSERXLGEH-UHFFFAOYSA-N
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Description

7-methoxy-2-phenylimidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. This reaction forms the benzothiazole ring, which is then further modified to introduce the imidazole moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Comparison with Similar Compounds

  • 2-Phenylimidazo[2,1-b][1,3]benzothiazole
  • 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
  • 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole

Comparison: Compared to these similar compounds, 7-methoxy-2-phenylimidazo[2,1-b]benzothiazole is unique due to the presence of the methoxy group at the 6-position. This structural modification can influence its chemical reactivity and biological activity, potentially enhancing its therapeutic efficacy .

Properties

IUPAC Name

6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOQUSERXLGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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